N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
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Description
N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Bacterial Activities
N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide and its analogues have been investigated for their anti-bacterial activities against clinically isolated drug-resistant bacteria. The synthesis of these compounds involves the reaction of furan-2-carbonyl chloride with various anilines in the presence of triethylamine, followed by arylating through a Suzuki-Miyaura Cross-Coupling. These compounds, particularly N-(4-bromophenyl)furan-2-carboxamide analogues, have shown significant activity against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Docking studies and molecular dynamics (MD) simulations further validated their effectiveness, highlighting their potential as novel antibacterial agents (A. Siddiqa et al., 2022).
Antiprotozoal and Antifungal Agents
Furan-carboxamide derivatives, including this compound, have been synthesized and characterized for their potential as novel inhibitors of lethal H5N1 influenza A virus. These compounds, especially those with dimethyl-substituted heterocyclic moieties, demonstrated significant anti-influenza activity. This identifies them as promising candidates for the development of new treatments against H5N1 influenza A virus infections (Yu Yongshi et al., 2017).
Prodrug Development for Enhanced Drug Delivery
The development of prodrugs for amidines, such as the conversion of DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) to DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride), is an area of interest. DB289 serves as a prodrug of DB75, an aromatic dication related to pentamidine with efficacy against African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. The pharmacokinetics and metabolism studies in rat and monkey highlight the potential of DB289 for oral delivery, showcasing the strategic development of prodrugs to improve the bioavailability and therapeutic efficacy of antiprotozoal and antifungal drugs (I. Midgley et al., 2007).
Antimicrobial and Antioxidant Activities
The synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been explored for antimicrobial and antioxidant activities. These compounds have been evaluated against various pathogens and for their ability to scavenge free radicals, contributing to the development of new antimicrobial and antioxidant agents (K. Devi et al., 2010).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-23-16-9-7-15(8-10-16)21-19(22)18-12-11-17(24-18)13-3-5-14(20)6-4-13/h3-12H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAZQUSQCYQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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